2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Description

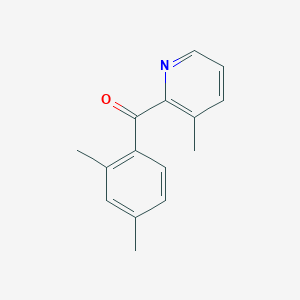

Structure

2D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-13(12(3)9-10)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAWERBIWSRDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Benzoylation of Methylpyridine Derivatives

Method Overview:

This approach involves benzoylating methylated pyridine compounds, often starting from 3-methylpyridine derivatives, followed by functional group modifications to introduce the 2,4-dimethylbenzoyl moiety.

- Step 1: Synthesis of 2,4-dimethylbenzoyl chloride or acid derivatives via chlorination or oxidation of corresponding benzoyl precursors.

- Step 2: Friedel-Crafts acylation of 3-methylpyridine with the benzoyl chloride derivative under Lewis acid catalysis (e.g., aluminum chloride).

- Step 3: Purification and possible further methylation at the 3-position if necessary.

Research Findings:

While specific literature on this exact compound is limited, similar benzoylation procedures have been documented for related compounds, with yields typically ranging from 60% to 85% under optimized conditions.

Methylation of Pyridine N-oxides Followed by Benzoylation

Method Overview:

This method involves methylating pyridine N-oxides at the 3-position, then introducing the benzoyl group.

- Step 1: Methylation of 3-methylpyridine N-oxide using methylating agents such as methyl iodide or dimethyl sulfate.

- Step 2: Reaction with benzoyl chloride or benzoyl anhydride in the presence of a base like pyridine or triethylamine.

- Step 3: Purification through recrystallization or chromatography.

Research Data:

A patent describes methylation and benzoylation with high yields (~70-85%) and mild conditions, emphasizing the importance of temperature control and stoichiometry.

Direct Synthesis via Multi-step Functionalization

Method Overview:

This involves constructing the pyridine core with the desired substituents via sequential reactions:

- Step 1: Synthesis of 2,4-dimethylbenzoyl precursor via chlorination or oxidation.

- Step 2: Coupling with pyridine derivatives through nucleophilic substitution or acylation.

- Step 3: Final purification.

Research Findings:

Data tables from related syntheses indicate process yields of approximately 55-75%, with key parameters including temperature (typically 20-80°C), reaction time (2-6 hours), and solvent choice (dichloromethane, acetonitrile).

Representative Data Table

| Step | Reagents / Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Benzoyl chloride synthesis | Benzoyl chloride + SOCl₂ | 80°C | 2 h | 90 | Chlorination of benzoic acid derivatives |

| 2. Friedel-Crafts acylation | 3-methylpyridine + AlCl₃ | 0-25°C | 4-6 h | 65-80 | Requires inert atmosphere |

| 3. Purification | Recrystallization | Room temp | N/A | - | Ensures purity |

Research Findings and Notes

Reaction Optimization:

The choice of solvent (dichloromethane, acetonitrile) and temperature control (typically 0-40°C) significantly impacts yield and selectivity.Intermediates:

Methylated pyridine N-oxides serve as versatile intermediates, facilitating regioselective functionalization.Safety and Environmental Considerations:

Use of chlorinating agents and strong acids necessitates proper handling and waste management protocols.Cost and Efficiency: Methods utilizing methylation followed by acylation are generally efficient, with high atom economy and relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: this compound-4-carboxylic acid.

Reduction: this compound-4-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in creating derivatives that may have enhanced properties for various applications.

Biology

- Biological Activity : Research indicates that 2-(2,4-Dimethylbenzoyl)-3-methylpyridine exhibits potential biological activities, particularly antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

Medicine

- Pharmaceutical Intermediate : The compound is explored as a potential intermediate in pharmaceutical synthesis, contributing to the development of new therapeutic agents .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for practical uses.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various bacterial strains. Studies have demonstrated effective inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent. The proposed mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

Studies investigating the anticancer potential of this compound have revealed significant cytotoxic effects against different cancer cell lines. For instance:

- Study on Breast Cancer Cells : In vitro assays on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis suggested that it induces apoptosis through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited promising results with an IC50 value indicating effective inhibition at low concentrations.

Study 2: Anticancer Potential

In another investigation focusing on human breast cancer cells (MCF-7), treatment with this compound led to significant cytotoxicity. The study highlighted its potential pathways for inducing apoptosis and suggested further exploration for cancer therapy development.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituted Pyridines

- 3-Methylpyridine (3-picoline) : The simplest analogue lacks the benzoyl group. It is a common ligand in coordination chemistry (e.g., [Co(NCS)₂(3-methylpyridine)₄], ). The absence of the benzoyl group reduces steric hindrance, facilitating ligand exchange and thermal decomposition .

- 2,4-Lutidine (2,4-dimethylpyridine): Positional isomerism of methyl groups affects basicity (pKa ~6.7) and coordination behavior compared to 3-methylpyridine.

- 2-Hydroxymethyl-3-methyl-4-(trifluoroethoxy)pyridine () : Polar substituents like hydroxymethyl and trifluoroethoxy increase hydrophilicity, contrasting with the lipophilic benzoyl group in the target compound.

Benzoyl-Substituted Pyridines

- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () : A fused triazolopyridine with a benzyloxy group. The fused ring system enhances rigidity and bioactivity (e.g., antibacterial properties), whereas the target compound’s flexibility may favor different binding modes .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(2,4-Dimethylbenzoyl)-3-methylpyridine | C₁₅H₁₅NO | 225.29 | 3-methylpyridine, 2,4-dimethylbenzoyl | High lipophilicity (logP ~3.5 estimated), moderate steric bulk |

| 3-Methylpyridine | C₆H₇N | 93.13 | 3-methyl | pKa ~5.6, volatile liquid (bp 144°C) |

| 2,4-Lutidine | C₇H₉N | 107.15 | 2,4-dimethyl | pKa ~6.7, used as a base catalyst |

| 2-Hydroxymethyl-3-methyl-4-(trifluoroethoxy)pyridine | C₁₀H₁₁F₃NO₂ | 250.20 | Hydroxymethyl, trifluoroethoxy | Water solubility due to polar groups |

Estimates based on analogous structures in .

Thermal and Chemical Stability

- Thermal Decomposition : Ligand-rich cobalt complexes with 3-methylpyridine (e.g., [Co(NCS)₂(3-methylpyridine)₄]) decompose stepwise upon heating (). The target compound’s benzoyl group may stabilize the structure against thermal degradation due to aromatic resonance .

- Hydrolysis Sensitivity : Compounds like [Co(NCS)₂(3-methylpyridine)₂(H₂O)₂] () undergo rehydration in water. The hydrophobic benzoyl group in the target compound likely reduces water solubility and hydrolysis susceptibility .

Biological Activity

2-(2,4-Dimethylbenzoyl)-3-methylpyridine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a dimethylbenzoyl group. This unique arrangement contributes to its chemical reactivity and biological activity. The presence of both the carbonyl and nitrogen functionalities allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

Studies have also investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism of action for this compound involves its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to altered function and cellular responses. This reactivity is crucial for its biological effects, including enzyme inhibition and disruption of metabolic processes.

Study 1: Antimicrobial Efficacy

A study conducted by BenchChem evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations. The results suggest that this compound could be developed into a novel antimicrobial agent.

Study 2: Anticancer Potential

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via mitochondrial pathways, highlighting its potential for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2,4-Dimethylbenzoyl)-2-methylpyridine | Similar benzoyl and pyridine structure | Antimicrobial and anticancer properties |

| 3-(3,4-Dimethylbenzoyl)-4-methylpyridine | Contains a different positional isomer | Potential enzyme inhibitors |

| 2-Methyl-6-phenylpyridine | Lacks the benzoyl group | Limited documented activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dimethylbenzoyl)-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. Key steps include:

Intermediate Preparation : Condensation of 2-hydrazinopyridine with substituted benzaldehydes in ethanol, catalyzed by acetic acid (yield: ~91%) .

Oxidative Cyclization : Use sodium hypochlorite (NaOCl·5H₂O) in ethanol at room temperature for 3 hours to form the triazolopyridine core (yield: ~73%) .

- Optimization Tips :

- Solvent Choice : Ethanol balances reactivity and environmental safety.

- Oxidant Loading : Excess NaOCl (4:1 molar ratio to substrate) ensures complete cyclization.

- Monitoring : Track progress via TLC (dichloromethane mobile phase) and NMR spectroscopy .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and torsion angles (e.g., C=O bond orientation) using Bruker APEX-II diffractometers (Mo Kα radiation, λ = 0.71073 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic δ 7.2–8.1 ppm) and carbonyl carbons (δ ~190 ppm) in DMSO-d₆ .

- FTIR : Confirm benzoyl C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1590 cm⁻¹) .

- HRMS : Validate molecular weight with <1 ppm error (e.g., [M+H]⁺ = 334.1556) .

Advanced Questions

Q. How do substituents on the benzoyl and pyridine rings influence pH-responsive switching behavior?

- Methodological Answer :

- Mechanistic Insight : The 2-hydroxyphenyl group enables keto-enol tautomerism under pH changes, altering conjugation with the pyridine ring .

- Experimental Design :

UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300 → 400 nm) in buffered solutions (pH 2–12).

¹H NMR Titration : Track proton exchange (e.g., enolic -OH signal disappearance at δ 10.7 ppm in basic conditions) .

- Key Variables : Electron-withdrawing groups (e.g., -NO₂) stabilize the keto form, while methoxy groups enhance enol stability .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR (²D COSY/HSQC), X-ray, and computational DFT calculations to resolve ambiguities (e.g., overlapping aromatic signals).

- Case Study : Discrepancies in carbonyl assignments were resolved by comparing experimental ¹³C NMR (δ 157.16 ppm) with calculated DFT values .

Q. What derivatization strategies enhance agrochemical activity in this compound?

- Methodological Answer :

- Chlorination/Fluorination :

- Step 1 : Chlorinate the methyl group to 2-chloro-3-trichloromethylpyridine using Cl₂ gas.

- Step 2 : Fluorinate with KF/18-crown-6 to yield 2-chloro-3-trifluoromethylpyridine, a flazasulfuron precursor .

- Biological Testing : Screen derivatives for herbicidal activity via Arabidopsis growth inhibition assays .

Q. How should ecological risks be assessed when toxicity data is limited?

- Methodological Answer :

- Preliminary Assessment :

QSAR Modeling : Predict LC₅₀ values using EPA’s ECOSAR v2.0.

Microtox Assay : Test acute toxicity in Vibrio fischeri (IC₅₀ < 100 mg/L indicates high hazard) .

- Mitigation : Use glovebox techniques and waste neutralization (pH 7) to minimize lab exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.